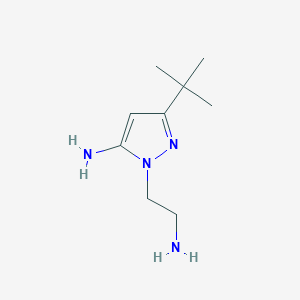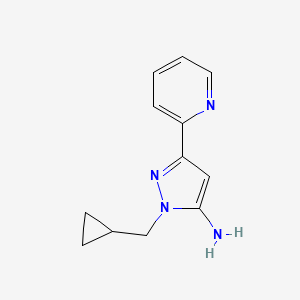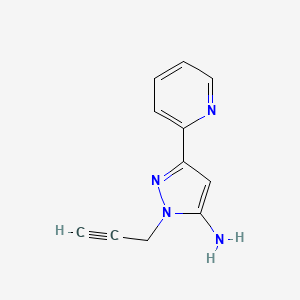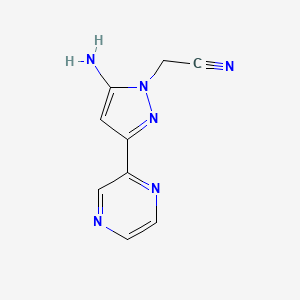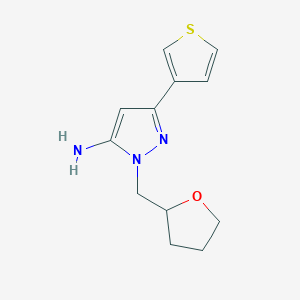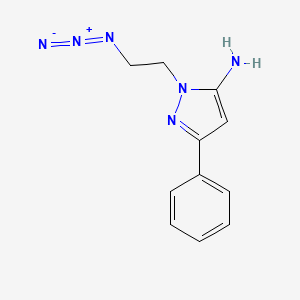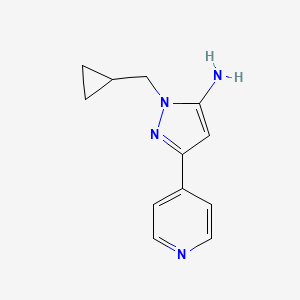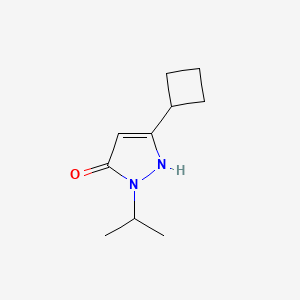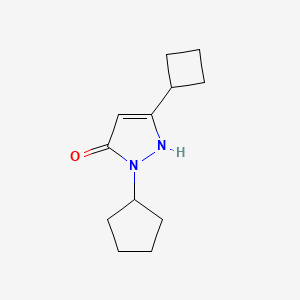
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Click Chemistry
Click chemistry: is a term that refers to a group of reactions that are modular, wide in scope, and can generate substances quickly and reliably by joining small units together. The azide group in our compound can participate in cycloaddition reactions with alkynes to form triazole rings . This reaction is highly valued in medicinal chemistry for modifying molecules or attaching various probes or tags to biomolecules.
Synthesis of Heterocycles
The azide group is instrumental in the synthesis of various heterocycles , which are rings containing at least one atom other than carbon. These structures are common in many natural products and pharmaceuticals. The compound can undergo transformations to create five- or six-membered rings with nitrogen atoms, which are essential frameworks in many drugs .
Photodynamic Therapy
In photodynamic therapy (PDT) , a photosensitizer is activated by light to produce reactive oxygen species that can kill cancer cells or microbes. Azides can be used to synthesize porphyrinoids, which are compounds related to porphyrins and are used as photosensitizers in PDT . The azide group allows for the introduction of various substituents that can enhance the properties of these photosensitizers.
Supramolecular Assembly
Supramolecular assemblies: are structures formed from the organized collection of two or more molecules held together by non-covalent bonds. The azide group can be a key component in the design of such assemblies, which have applications in nanotechnology and materials science .
Catalysis
Azides can act as ligands in catalysis , binding to metals and influencing the reactivity of the metal center. This can lead to the development of new catalytic systems for chemical reactions that are more efficient, selective, or environmentally friendly .
Drug Discovery
In drug discovery , azides are used in the synthesis of diverse molecular libraries through combinatorial chemistry. The azide group can react under mild conditions with various substrates, allowing for the rapid generation of many different compounds for biological testing.
Propiedades
IUPAC Name |
2-(2-azidoethyl)-5-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c12-15-13-6-7-16-11(17)8-10(14-16)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRAJHWXXQEGCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)CCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

